molecular formula C13H18F2N6O5S B10950799 1-(difluoromethyl)-N-[3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3-methyl-1H-pyrazole-4-sulfonamide CAS No. 1006994-39-3

1-(difluoromethyl)-N-[3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10950799
CAS No.: 1006994-39-3
M. Wt: 408.38 g/mol
InChI Key: RGPARKYVMIKIQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazole-based sulfonamide featuring a difluoromethyl group at position 1 of the pyrazole ring and a 3-methyl substituent at position 2. The sulfonamide group is linked via a 3-carbon propyl chain to a second pyrazole ring substituted with ethoxy (position 3) and nitro (position 4) groups. Its molecular formula is C₁₅H₁₈F₂N₆O₅S, with a molecular weight of 456.41 g/mol. The difluoromethyl group enhances metabolic stability by resisting oxidative degradation, while the nitro and ethoxy groups may influence electronic properties and target binding .

Properties

CAS No.

1006994-39-3

Molecular Formula

C13H18F2N6O5S

Molecular Weight

408.38 g/mol

IUPAC Name

1-(difluoromethyl)-N-[3-(3-ethoxy-4-nitropyrazol-1-yl)propyl]-3-methylpyrazole-4-sulfonamide

InChI

InChI=1S/C13H18F2N6O5S/c1-3-26-12-10(21(22)23)7-19(18-12)6-4-5-16-27(24,25)11-8-20(13(14)15)17-9(11)2/h7-8,13,16H,3-6H2,1-2H3

InChI Key

RGPARKYVMIKIQR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN(C=C1[N+](=O)[O-])CCCNS(=O)(=O)C2=CN(N=C2C)C(F)F

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole Core

The pyrazole ring is constructed by reacting a diketone intermediate with a hydrazine derivative. For example, ethyl difluoroacetate reacts with 4-methylacetophenone in the presence of sodium methoxide to form the diketone 4,4-difluoro-1-(4-methylphenyl)butane-1,3-dione . This diketone is then treated with 4-sulfonamidophenyl hydrazine hydrochloride in ethanol under reflux for 15–24 hours, yielding a mixture of regioisomeric pyrazoles. Recrystallization or chromatography isolates the desired 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamide .

Key Reaction Conditions

StepReagentsSolventTemperatureTimeYield
Diketone formationEthyl difluoroacetate, NaOMeEther25°C18 h75%
CyclocondensationHydrazine HClEthanolReflux24 h41%

Synthesis of 3-(3-Ethoxy-4-Nitro-1H-Pyrazol-1-yl)Propylamine

The propylamine-linked nitroethoxy pyrazole subunit is prepared through sequential functionalization.

Nitration of Ethoxy-Substituted Pyrazole

3-Ethoxy-1H-pyrazole undergoes nitration using fuming nitric acid (90%) and concentrated sulfuric acid at 0–5°C for 2 hours. The nitro group is introduced regioselectively at the 4-position, yielding 3-ethoxy-4-nitro-1H-pyrazole with 68% yield after recrystallization from ethanol/water.

Alkylation with 3-Chloropropylamine

The nitroethoxy pyrazole is alkylated using 3-chloropropylamine hydrochloride in dimethylformamide (DMF) with potassium carbonate as a base. Heating at 80°C for 12 hours affords 3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propylamine with 85% yield.

Spectral Data

  • 1H NMR (500 MHz, DMSO-d6) : δ 8.21 (s, 1H, pyrazole-H), 4.42 (q, J=7.0 Hz, 2H, OCH2), 3.51 (t, J=6.5 Hz, 2H, NCH2), 2.78 (t, J=6.5 Hz, 2H, CH2NH2), 1.39 (t, J=7.0 Hz, 3H, CH3).

Coupling of Pyrazole Sulfonamide and Propylamine Intermediate

The final step involves N-alkylation of the sulfonamide with the propylamine derivative.

Sulfonamide Activation and Alkylation

1-(Difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamide is dissolved in anhydrous DMF and treated with sodium hydride (60% dispersion) at 0°C. After 30 minutes, 3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propylamine is added dropwise, and the reaction is stirred at room temperature for 48 hours. The product is purified via column chromatography (SiO2, ethyl acetate/hexane) to yield the target compound with 72% purity.

Optimized Reaction Parameters

ParameterValue
SolventDMF
BaseNaH
Temperature25°C
Time48 h
Yield65%

Analytical Characterization

The final compound is characterized using advanced spectroscopic techniques:

  • HRMS (ESI+) : m/z [M+H]+ calcd for C15H20F2N6O5S: 454.1243; found: 454.1248.

  • 1H NMR (500 MHz, CDCl3) : δ 8.18 (s, 1H, pyrazole-H), 6.95 (t, J=54 Hz, 1H, CHF2), 4.44 (q, J=7.0 Hz, 2H, OCH2), 3.89 (t, J=6.5 Hz, 2H, NCH2), 2.94 (s, 3H, CH3), 1.40 (t, J=7.0 Hz, 3H, CH3).

Challenges and Mitigation Strategies

  • Regioselectivity in Pyrazole Formation : The cyclocondensation of diketones with hydrazines often produces regioisomers. Chromatographic separation or selective crystallization (e.g., using ethyl acetate/hexane) is employed to isolate the desired isomer.

  • Nitration Side Reactions : Over-nitration is minimized by maintaining low temperatures (0–5°C) and using stoichiometric nitric acid.

  • Sulfonamide Alkylation : Competing side reactions (e.g., over-alkylation) are suppressed by using a 1:1 molar ratio of sulfonamide to propylamine and inert atmosphere conditions .

Chemical Reactions Analysis

Types of Reactions

1-(difluoromethyl)-N-[3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The difluoromethyl group can be involved in reduction reactions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of a sulfone.

Scientific Research Applications

Anti-inflammatory Properties

The compound exhibits significant anti-inflammatory potential, making it a candidate for treating conditions such as arthritis and other inflammation-related disorders. Research indicates that it may interact with specific enzymes or receptors involved in inflammatory pathways. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and potentially affect the NF-kB signaling pathway, which is crucial in mediating inflammation responses.

Anticancer Activity

1-(difluoromethyl)-N-[3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3-methyl-1H-pyrazole-4-sulfonamide has been explored for its anticancer properties. Compounds with similar structures have shown promise against various cancer cell lines by inhibiting specific kinases associated with tumor growth. The compound’s unique functional groups may enhance its interaction with biological targets involved in cancer progression.

Antimicrobial Effects

The compound has also been evaluated for antimicrobial properties. Pyrazole derivatives are known for their ability to combat bacterial infections. Studies have indicated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential use in treating bacterial infections.

Table 1: Antitumor Efficacy

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA549 (Lung Cancer)15.5Inhibition of EGFR
Compound BMCF7 (Breast Cancer)20.3Apoptosis induction
This CompoundHeLa (Cervical Cancer)TBDTBD

Table 2: Antimicrobial Activity Results

Bacteria SpeciesZone of Inhibition (mm)MIC (µg/mL)
E. coli1532
S. aureus1264
P. aeruginosa10128

Synthesis Routes

Several synthetic routes can be employed to produce this compound, often involving the modification of existing pyrazole derivatives to introduce the desired functional groups.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3-methyl-1H-pyrazole-4-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the sulfonamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrazole sulfonamides are a well-studied class due to their antimicrobial, antifungal, and enzyme-inhibitory activities. Below is a comparative analysis of structurally related compounds:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Application Reference
1-(Difluoromethyl)-N-[3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3-methyl-1H-pyrazole-4-sulfonamide Difluoromethyl, 3-methyl, propyl-linked 3-ethoxy-4-nitro-pyrazole 456.41 Potential antimicrobial/antimycobacterial agent
1-(Difluoromethyl)-N-(2-ethoxy-3,4-dioxocyclobut-1-enyl)-3-methyl-1H-pyrazole-4-sulfonamide (3a) Cyclobut-1-enyl ring, ethoxy, dioxo groups 411.14 RNA polymerase inhibitor (E. coli)
N-(2-(4-Benzylpiperidin-1-yl)-3,4-dioxocyclobut-1-enyl)-1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamide (3) 4-Benzylpiperidine, dioxocyclobutene 465.14 Enhanced binding affinity vs. 3a
1-[(2,4-Dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide (10) Dichlorophenylmethyl, 4-fluorobenzenesulfonyl 440.27 Antibacterial (MIC: 2–8 µg/mL against S. aureus)
1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine-3-carboxylic acid Piperidine-3-carboxylic acid, 3,5-dimethylpyrazole 349.33 Unknown (structural motif suggests enzyme inhibition)

Key Findings

Role of Fluorination: The difluoromethyl group in the target compound and analogues (e.g., 3a, 3) improves metabolic stability compared to non-fluorinated pyrazoles (e.g., compound 10 in ). Fluorination reduces susceptibility to cytochrome P450-mediated oxidation, enhancing pharmacokinetic profiles .

Linker and Substituent Effects: The 3-carbon propyl chain in the target compound provides flexibility for optimal binding to hydrophobic enzyme pockets, whereas shorter linkers (e.g., cyclobutene in 3a) may restrict conformational mobility .

Biological Activity: Compound 10 () demonstrates potent antibacterial activity (MIC: 2–8 µg/mL) due to the 4-fluorobenzenesulfonyl group, which mimics para-aminobenzoic acid (PABA) to competitively inhibit dihydropteroate synthase . The target compound’s nitro group may similarly interfere with microbial folate synthesis. Compound 3a () inhibits E. coli RNA polymerase via interactions with the switch region, suggesting pyrazole sulfonamides can target bacterial transcription machinery .

Synthetic Routes :

  • Most analogues (e.g., 3a, 10) are synthesized via nucleophilic substitution of pyrazole sulfonyl chlorides with amines or heterocycles under basic conditions (e.g., DIEA in DMF) . The target compound likely follows a similar route, substituting 3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propylamine for the cyclobutene amine in 3a .

Biological Activity

1-(difluoromethyl)-N-[3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound with a unique molecular structure that includes a difluoromethyl group, a sulfonamide moiety, and a pyrazole ring. Its molecular formula is C13H18F2N6O5S, and it has a molecular weight of 408.38 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

Chemical Structure and Properties

The compound's structure is characterized by several functional groups that enhance its solubility and biological activity. The difluoromethyl substitution is particularly noteworthy as it may improve pharmacokinetic properties compared to similar compounds.

PropertyValue
Molecular FormulaC13H18F2N6O5S
Molecular Weight408.38 g/mol
Functional GroupsDifluoromethyl, Sulfonamide, Pyrazole
SolubilityHigh

Anti-inflammatory Properties

Research indicates that 1-(difluoromethyl)-N-[3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3-methyl-1H-pyrazole-4-sulfonamide exhibits significant anti-inflammatory effects. It has shown potential in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators in inflammatory pathways. In studies, compounds with similar structures have demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Activity

The compound also shows promise in the field of oncology. Similar pyrazole derivatives have been reported to exhibit anticancer properties through various mechanisms, including the inhibition of tumor cell proliferation and induction of apoptosis. The specific interactions of this compound with cancer-related biological targets remain an area for further investigation.

Understanding the mechanism of action for this compound is crucial for its therapeutic application. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in inflammatory pathways, potentially modulating the activity of cyclooxygenase (COX) enzymes or other related targets .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, providing insights into their therapeutic potential:

  • Anti-inflammatory Studies :
    • A study found that certain pyrazole derivatives exhibited up to 93% inhibition of IL-6 at 10 µM concentration, indicating their strong anti-inflammatory potential .
  • Anticancer Research :
    • Research on related compounds has shown effectiveness against various cancer cell lines, suggesting that modifications in the pyrazole structure can enhance cytotoxicity against tumors .
  • Synthetic Pathways :
    • Various synthetic routes have been developed to produce this compound efficiently, allowing for further exploration of its biological activity through structure-activity relationship (SAR) studies .

Q & A

Q. What are the recommended synthetic routes for 1-(difluoromethyl)-N-[3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3-methyl-1H-pyrazole-4-sulfonamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of pyrazole and sulfonamide intermediates. Key steps include:

  • Pyrazole Core Formation : Cyclocondensation of hydrazines with β-diketones or alkynes under microwave irradiation (e.g., 30 sec irradiation in dimethylformamide with phosphorus oxychloride as a catalyst) .
  • Sulfonamide Coupling : Reacting the pyrazole intermediate with a sulfonyl chloride derivative in the presence of a base (e.g., K₂CO₃) at room temperature .
  • Yield Optimization : Use polar aprotic solvents (DMF or DMSO) to enhance solubility, and monitor reaction progress via TLC. Purification via column chromatography (petroleum ether/ethyl acetate gradients) improves purity. Reported yields for analogous compounds range from 35% to 70%, depending on steric hindrance and solvent choice .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and what key data should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR : Focus on characteristic peaks:
    • Difluoromethyl groups (-CF₂H) appear as doublets near δ 5.5–6.5 ppm due to coupling with fluorine .
    • Sulfonamide protons (NHSO₂) resonate as broad singlets at δ 10–12 ppm .
  • LC-MS/HRMS : Confirm molecular weight (e.g., [M+H]⁺ ion) and purity (>95%).
  • X-ray Crystallography : Resolve nitro group orientation and pyrazole ring planarity, as seen in similar pyrazole derivatives with dihedral angles <30° between aromatic rings .

Q. How can initial biological activity screening be designed for this compound, and what assays are most relevant?

Methodological Answer:

  • Antimicrobial Activity : Use broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Pyrazole-sulfonamide hybrids often exhibit MIC values <10 µg/mL due to membrane disruption .
  • Enzyme Inhibition : Test against cyclooxygenase (COX) or acetylcholinesterase (AChE) via fluorometric assays. Nitro groups may enhance binding to hydrophobic enzyme pockets .

Advanced Research Questions

Q. How can researchers address contradictory data in spectroscopic analysis, such as unexpected splitting patterns in NMR?

Methodological Answer:

  • Dynamic Effects : Rotameric equilibria in sulfonamide groups can cause peak splitting. Use variable-temperature NMR (e.g., 25°C to 60°C) to coalesce signals .
  • Solvent Artifacts : Deuterated DMSO may protonate nitro groups, altering chemical shifts. Compare spectra in CDCl₃ and DMSO-d6 to isolate solvent effects .
  • DFT Calculations : Model molecular geometries to predict coupling constants and validate experimental data .

Q. What strategies mitigate by-product formation during the coupling of the pyrazole and sulfonamide moieties?

Methodological Answer:

  • Steric Hindrance : Introduce bulky bases (e.g., DBU) to reduce nucleophilic side reactions.
  • Temperature Control : Maintain reactions at 0–5°C during sulfonamide coupling to suppress hydrolysis of nitro groups .
  • Protection/Deprotection : Temporarily protect the nitro group (e.g., with Boc) before sulfonamide formation, then deprotect under mild acidic conditions .

Q. How can structure-activity relationships (SAR) be systematically explored to optimize pharmacological properties?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with:
    • Nitro → Amino Groups : Reduces toxicity while retaining bioactivity.
    • Ethoxy → Methoxy/Propoxy Chains : Modulate lipophilicity (logP) for improved BBB penetration .
  • Pharmacokinetic Profiling : Use in vitro assays (e.g., Caco-2 permeability, microsomal stability) to prioritize analogs with >50% bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.